N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-15-6-2-3-8-19(15)24-17-9-11-18(12-10-17)25(22,23)21-14-16-7-4-5-13-20-16/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJQNADEJSFYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 2-position with a methyl group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate or pharmacological tool.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Antimicrobial Activity
Several benzenesulfonamide derivatives exhibit notable antimicrobial activity:
- Compound 18 (): Structure: 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide. Activity: Effective against C. albicans and B. subtilis (docking scores: −6.04905 and −6.590 kcal/mol) via interactions with HIS 388 and LYS 83 residues . Comparison: The target compound lacks the chloro-benzoyl-indolylideneamino group but includes a pyridin-2-ylmethyl group.
- N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide (): Activity: Strong binding to microbial proteins due to the nitro group’s electron-withdrawing properties. Comparison: The target’s o-tolyloxy group is less electronegative but may enhance membrane permeability via lipophilicity, compensating for reduced polar interactions .
Anticancer Activity
- Compounds 7q and 7s (): Structure: 2-arylamino-4-cyclohexylmethoxy-5-nitrosopyrimidine derivatives. Activity: Potent CDK2 inhibitors (IC₅₀ = 0.7–0.8 nM). The sulfonamide’s 2-aryl group and nitrosopyrimidine backbone are critical for kinase binding . Comparison: The target compound’s pyridin-2-ylmethyl group may offer alternative hydrogen-bonding interactions, but the absence of a nitrosopyrimidine moiety likely reduces kinase affinity.
- Compound 10 (): Structure: N-(Pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide. Activity: IC₅₀ = 26.8 mmol L⁻¹ against HEPG2 cells. Comparison: The target’s o-tolyloxy group may modulate cytotoxicity by altering cellular uptake or interactions with DNA/proteins .
Anti-Inflammatory and Analgesic Activity
- Compounds A and C (): Structure: Quinazolinone-linked benzenesulfonamides. Activity: Comparable to diclofenac and indomethacin in vivo. Comparison: The target lacks a quinazolinone ring but may leverage the pyridine ring’s basicity for COX-2 inhibition. However, anti-inflammatory efficacy likely depends on substituent-specific interactions .
Structure-Activity Relationships (SAR)
- Key Substituent Effects :
- Sulfonamide Nitrogen : Pyridin-2-ylmethyl (target) vs. pyrimidinyl (Compounds 11, 18) or thiazolyl (AL56). Pyridine’s basicity may enhance solubility and hydrogen bonding.
- Benzene Ring : o-Tolyloxy (target) vs. nitro () or chloro (). Electron-donating groups (e.g., methyl) may reduce electrophilic interactions but improve pharmacokinetics.
- Docking Interactions : The pyridine ring in the target may bind via π-π stacking or hydrogen bonding, akin to pyrimidine derivatives in and .
Biological Activity
N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide is a synthetic organic compound classified under sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound features a pyridine ring, an o-tolyloxy group, and a benzenesulfonamide moiety. These structural components suggest potential interactions with various biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, affecting folate synthesis.
- Receptor Modulation : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial effects. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound has a promising profile as an antibacterial agent.
Antitumor Activity
Research has indicated potential antitumor effects for sulfonamide derivatives. For instance, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF-7 (breast cancer) | 10.8 |
| A549 (lung cancer) | 22.5 |
The compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The findings highlighted its effectiveness against resistant bacterial strains, showcasing its potential role in addressing antibiotic resistance.
Study 2: Antitumor Mechanisms
In another investigation, the antitumor mechanisms of this compound were explored using molecular docking studies. The results indicated strong binding affinity to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
